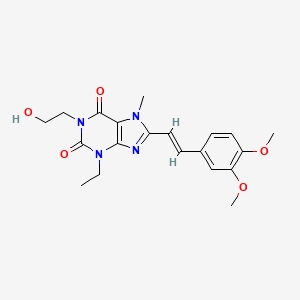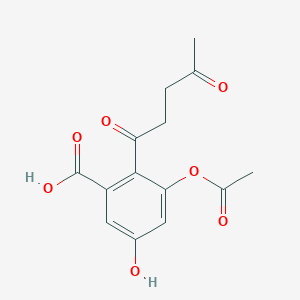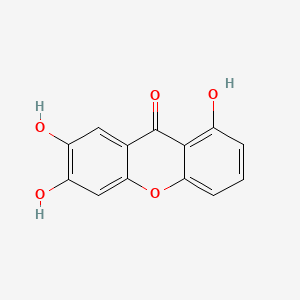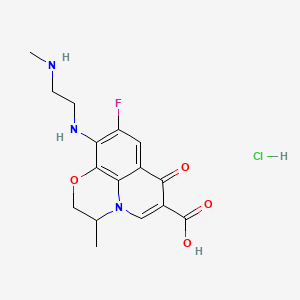
2-Desmethyl 2-Methylene Fesoteridone Mandelate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Desmethyl 2-Methylene Fesoteridone Mandelate is a chemical compound with the molecular formula C34H43NO6 and a molecular weight of 561.71 g/mol . It is an impurity in the synthesis of Fesoteridone, a muscarinic receptor antagonist used for the treatment of lower urinary tract symptoms . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Métodos De Preparación
The preparation of 2-Desmethyl 2-Methylene Fesoteridone Mandelate involves several synthetic routes. One common method includes the reaction of benzeneacetic acid with 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzenemethanol . The reaction conditions typically involve the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction. Industrial production methods are similar but are scaled up to produce larger quantities of the compound .
Análisis De Reacciones Químicas
2-Desmethyl 2-Methylene Fesoteridone Mandelate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
2-Desmethyl 2-Methylene Fesoteridone Mandelate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Desmethyl 2-Methylene Fesoteridone Mandelate is related to its role as an impurity in the synthesis of Fesoteridone. Fesoteridone, once converted to its active metabolite, 5-hydroxymethyltolterodine, acts as a competitive antagonist at muscarinic receptors. This results in the inhibition of bladder contraction, a decrease in detrusor pressure, and incomplete emptying of the bladder . The specific molecular targets and pathways involved include muscarinic receptors in the bladder.
Comparación Con Compuestos Similares
2-Desmethyl 2-Methylene Fesoteridone Mandelate can be compared with other similar compounds such as:
Fesoteridone: The parent compound, used as a muscarinic receptor antagonist.
Tolterodine: Another muscarinic receptor antagonist used for similar therapeutic purposes.
Oxybutynin: A muscarinic receptor antagonist with a different chemical structure but similar pharmacological effects.
The uniqueness of this compound lies in its specific structure and its role as an impurity in the synthesis of Fesoteridone .
Propiedades
IUPAC Name |
[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylprop-2-enoate;(2S)-2-hydroxy-2-phenylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO3.C8H8O3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;9-7(8(10)11)6-4-2-1-3-5-6/h7-13,16,19-20,23,28H,1,14-15,17H2,2-6H3;1-5,7,9H,(H,10,11)/t23-;7-/m10/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLRQUQXIJMXTH-SXTNJFIWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OC(=O)C(=C)C)C(C)C.C1=CC=C(C=C1)C(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OC(=O)C(=C)C)C(C)C.C1=CC=C(C=C1)[C@@H](C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H43NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,6R)-6-[(2R,5R)-2-carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B568734.png)
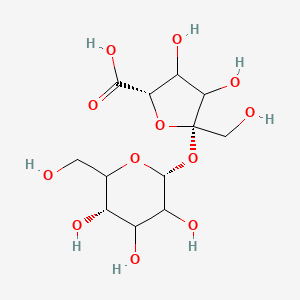

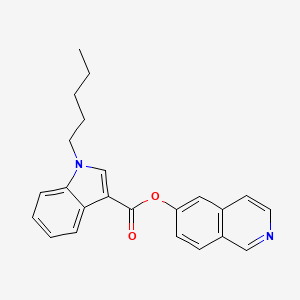
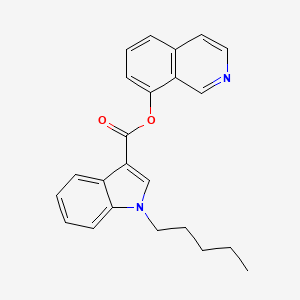
![Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B568742.png)
